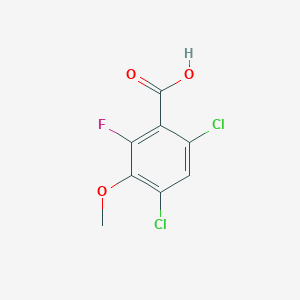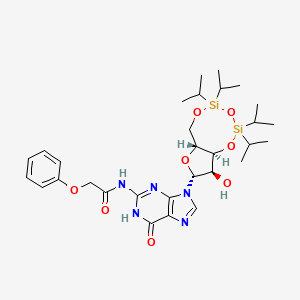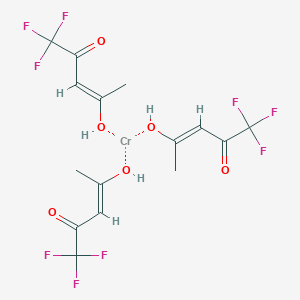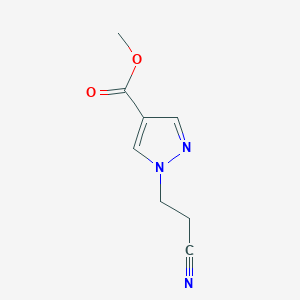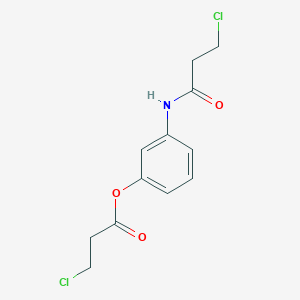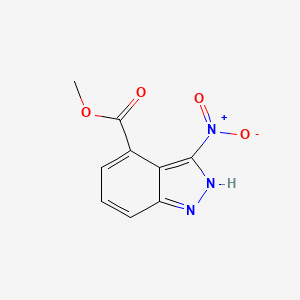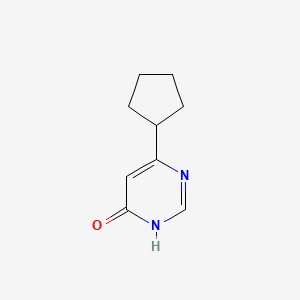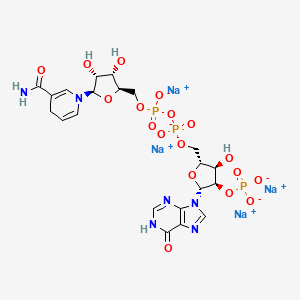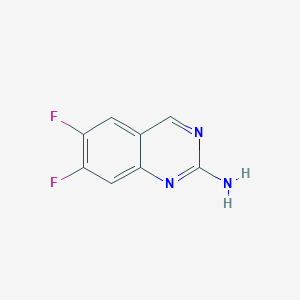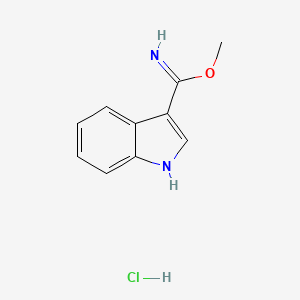
Methyl 1H-indole-3-carboximidoate hydrochloride
Overview
Description
Methyl 1H-indole-3-carboximidoate hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Mechanism of Action
Target of Action
Methyl 1H-indole-3-carboximidoate hydrochloride, like other indole derivatives, is known to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
The interaction of this compound with its targets primarily involves the formation of hydrogen bonds. This is due to the presence of the carboxamide moiety in its structure . The compound binds with high affinity to multiple receptors, which can be beneficial in the development of new, useful derivatives .
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biochemical pathways. They exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The solubility of the compound in common organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. Given its broad spectrum of biological activities, it can potentially influence a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and soluble in some common organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-indole-3-carboximidoate hydrochloride typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring system. For instance, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of palladium-catalyzed intramolecular oxidative coupling has also been reported for the synthesis of functionalized indole derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-indole-3-carboximidoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
Methyl 1H-indole-3-carboximidoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various biologically active molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indole-2-carboxylate
- Methyl 1H-indole-3-carboxylate
- Methyl 1H-indole-3-carboxamide
Uniqueness
Methyl 1H-indole-3-carboximidoate hydrochloride is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
methyl 1H-indole-3-carboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKEFFTCYQFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


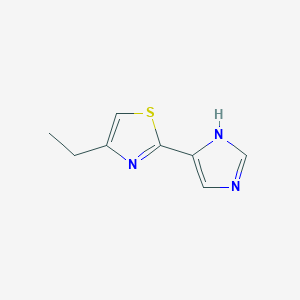
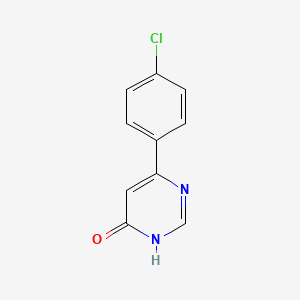
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)


